Oritavancin - 171099-57-3

Oritavancin

Catalog Number: EVT-254938
CAS Number: 171099-57-3
Molecular Formula: C86H97Cl3N10O26
Molecular Weight: 1793.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Oritavancin is a semi-synthetic lipoglycopeptide antibiotic derived from chloroeremomycin. [] It is classified as a second-generation glycopeptide antibiotic and plays a significant role in scientific research as a potent agent against a broad spectrum of Gram-positive bacteria, particularly those resistant to other antibiotics like vancomycin. [, ] This analysis will focus on the scientific aspects of oritavancin, excluding information related to drug use, dosage, and side effects.

Relevance: Oritavancin is a semisynthetic derivative of Chloroeremomycin, distinguished by the addition of a hydrophobic 4′-chlorobiphenyl methyl moiety to the disaccharide sugar. [, ] This structural modification enhances Oritavancin's binding affinity to peptidoglycan precursors, especially in vancomycin-resistant strains, and contributes to its improved activity. []

Desleucyl-Oritavancin

Relevance: Desleucyl-Oritavancin, like Oritavancin, exhibits potent antimicrobial activity, indicating that its secondary binding site targeting the cross-linked peptidoglycan is functional. [] Analysis of peptidoglycan composition in Desleucyl-Oritavancin-treated S. aureus revealed reduced cross-linking, increased tetrapeptide-stem muropeptides, and altered MurNAc and GlcNAc modifications, confirming its interference with cell wall synthesis. []

Teicoplanin

Relevance: Like Vancomycin, Teicoplanin shares structural similarities with Oritavancin, but Oritavancin displays a broader spectrum of activity and rapid bactericidal action. [, ] Oritavancin's increased potency is attributed to its additional mechanisms of action, including cell membrane disruption, a characteristic not shared by Teicoplanin. [, ]

Metronidazole

Relevance: Metronidazole, unlike Oritavancin, primarily targets anaerobic bacteria and exhibits no activity against aerobic Gram-positive pathogens. [] While both antibiotics demonstrate efficacy against bacterial infections, their mechanisms of action and target organisms differ considerably. []

Classification and Source

Oritavancin belongs to the class of lipoglycopeptides, which are a subclass of glycopeptide antibiotics. These compounds are distinguished by their ability to inhibit bacterial cell wall synthesis through multiple mechanisms of action. The specific modifications in oritavancin's structure compared to its parent compound, chloroeremomycin, include the addition of a 4′-chlorobiphenylmethyl substituent and an extra monosaccharide moiety (4-epi-vancosamine) attached to the amino acid residue on ring 6 .

Synthesis Analysis

The synthesis of oritavancin involves several key steps that utilize various chemical reactions. A notable method includes:

  1. Formation of Intermediates: The synthesis begins with the preparation of intermediates such as A82846B, which undergoes reactions with alkali and amino protecting groups in a solvent mixture.
  2. Aldehyde-Amine Condensation: An important step involves the reaction of an intermediate with 4′-chlorobiphenyl-4-formaldehyde to form a new compound through aldehyde-amine condensation.
  3. Reduction: Following this, sodium borohydride is used to reduce the C-N bond, yielding another intermediate.
  4. Final Steps: The amino protecting group is removed, followed by phosphorylation to yield oritavancin .
Molecular Structure Analysis

Oritavancin's molecular structure is characterized by its heptapeptide core, which is common among glycopeptides. Key features include:

  • Hydrophobic Side Chain: The presence of a 4′-chlorobiphenylmethyl group enhances its interaction with bacterial membranes.
  • Additional Monosaccharide: The incorporation of 4-epi-vancosamine provides additional binding sites for its target in bacterial cell walls.

The structural modifications contribute to oritavancin's increased potency against resistant bacterial strains compared to traditional glycopeptides like vancomycin .

Structural Formula

The molecular formula for oritavancin is C44H47ClN2O10C_{44}H_{47}ClN_{2}O_{10}, with a molecular weight of approximately 812.3 g/mol .

Chemical Reactions Analysis

Oritavancin participates in several critical chemical reactions:

  1. Inhibition of Transglycosylation: Oritavancin binds to D-alanyl-D-alanine termini in peptidoglycan precursors, inhibiting their incorporation into the growing cell wall.
  2. Disruption of Membrane Potential: It also affects membrane integrity, leading to depolarization and increased permeability.
  3. Synergistic Effects: In vitro studies have shown that oritavancin can exhibit synergistic effects when combined with other antibiotics like gentamicin and linezolid, enhancing its bactericidal activity against resistant strains .
Mechanism of Action

Oritavancin exerts its antibacterial effects through multiple mechanisms:

  1. Inhibition of Peptidoglycan Synthesis: It primarily inhibits transglycosylation during peptidoglycan synthesis by binding to lipid II, preventing the formation of cross-links necessary for cell wall integrity.
  2. Inhibition of Transpeptidation: Oritavancin also inhibits transpeptidation, further disrupting cell wall formation.
  3. Membrane Disruption: The hydrophobic side chain allows for interaction with bacterial membranes, leading to increased permeability and eventual cell death .

These mechanisms collectively contribute to its rapid bactericidal action against Gram-positive pathogens.

Physical and Chemical Properties Analysis

Oritavancin exhibits several notable physical and chemical properties:

  • Appearance: It is typically presented as a white-to-off-white lyophilized powder.
  • Solubility: Oritavancin is poorly soluble in water but can be reconstituted for intravenous administration.
  • Stability: The compound shows stability under proper storage conditions but should be protected from light and moisture .
  • Pharmacokinetics: After intravenous administration, oritavancin has a long terminal half-life (approximately 393 hours), allowing for single-dose treatment regimens .
Applications

Oritavancin is primarily used in clinical settings for:

  1. Treatment of Infections: It is FDA-approved for treating acute bacterial skin and skin structure infections caused by susceptible Gram-positive bacteria.
  2. Resistance Management: Its unique mechanism makes it effective against strains resistant to other antibiotics, such as methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus .
  3. Research Applications: Oritavancin's mechanisms are studied in pharmacology and microbiology research, particularly concerning antibiotic resistance and cell wall synthesis.
Mechanistic Elucidation of Oritavancin’s Antibacterial Activity

Dual Inhibition of Peptidoglycan Biosynthesis: Transglycosylase vs. Transpeptidase Targeting

Oritavancin exerts its antibacterial effects through sophisticated, multi-tiered inhibition of bacterial cell wall synthesis. Unlike classical glycopeptides (e.g., vancomycin), which primarily inhibit transglycosylation by binding the D-alanyl-D-alanine (D-Ala-D-Ala) termini of lipid-bound peptidoglycan precursors (Lipid II), oritavancin exhibits dual inhibition of both transglycosylation and transpeptidation. This dual action stems from its capacity to bind two distinct sites within the peptidoglycan structure [1] [4] [6].

  • Transglycosylation Inhibition: Oritavancin binds Lipid II’s pentapeptide stem (D-Ala-D-Ala) via its heptapeptide core, sterically blocking the transglycosylase enzyme from polymerizing glycan strands. This mechanism is shared with vancomycin but enhanced by oritavancin’s stronger dimerization constant and membrane anchoring [1] [6].
  • Transpeptidation Inhibition: Uniquely, oritavancin’s lipophilic side chain enables secondary binding to the pentaglycyl bridging segment (Gly⁵) of peptidoglycan precursors in Staphylococcus aureus. This disrupts the transpeptidase (penicillin-binding protein)-mediated cross-linking of peptidoglycan chains, compromising cell wall integrity independently of D-Ala-D-Ala binding [1] [4] [6].

This dual inhibition is particularly effective against vancomycin-resistant enterococci (VRE). While VanA-type resistance replaces D-Ala-D-Ala with D-Ala-D-Lac, reducing vancomycin affinity 1000-fold, oritavancin maintains binding via its hydrophobic interactions with the Gly⁵ bridge and membrane anchoring [4] [6].

Table 1: Key Binding Targets of Oritavancin in Peptidoglycan Biosynthesis

Target SiteBiological ConsequenceRelevance to Resistance
D-Ala-D-Ala terminiBlocks transglycosylationEffective against VSE, less against VRE
Pentaglycyl bridge (Gly⁵)Inhibits transpeptidation & cross-linkingRetains activity against VanA/B-type VRE
Lipid bilayerAnchors molecule, enhances local concentrationOvercomes thickened cell walls in VISA/VRSA

Role of Lipophilic Side Chains in Membrane Disruption and Bactericidal Potency

The N-alkyl-4'-chlorobiphenylmethyl side chain appended to oritavancin’s disaccharide sugar is a critical pharmacophore responsible for enhanced bactericidal activity. This hydrophobic moiety enables three synergistic mechanisms:

  • Membrane Anchoring and Dimerization: The side chain embeds into the bacterial cytoplasmic membrane, stabilizing oritavancin dimers. Dimerization increases avidity for Lipid II, amplifying transglycosylase inhibition [1] [4] [6].
  • Membrane Disruption: At therapeutic concentrations, oritavancin induces rapid depolarization and permeabilization of the membrane. This is evidenced by potassium ion efflux and uptake of membrane-impermeant dyes in S. aureus and enterococci. Membrane damage is concentration-dependent and contributes to rapid cell death, even against stationary-phase cells and biofilms [1] [6].
  • Overcoming Daptomycin Resistance: Membrane disruption is independent of cell wall synthesis inhibition. This explains oritavancin’s potency against daptomycin-nonsusceptible strains, where alterations in membrane charge reduce daptomycin binding but not oritavancin’s hydrophobic insertion [1] [6].

Table 2: Impact of Lipophilic Modifications on Antibacterial Activity

Structural FeatureFunctional RoleBacteriological Impact
N-alkyl-4'-chlorobiphenylmethylMembrane anchoring & dimerizationEnhanced potency against VRE, VISA
Disaccharide with 4-epi-vancosamineSecondary binding to Gly⁵ bridgeInhibition of transpeptidation
Dimerization capabilityIncreases Lipid II binding affinityConcentration-dependent killing kinetics

Comparative Mechanistic Profiling Against Vancomycin and Telavancin

Oritavancin belongs to the lipoglycopeptide class, alongside telavancin, but exhibits distinct mechanistic advantages over both vancomycin and telavancin:

  • Vancomycin: Lacks a lipophilic side chain, thus inhibiting only transglycosylation via D-Ala-D-Ala binding. It is bacteriostatic, ineffective against VRE (VanA/VanB), and exhibits poor activity against biofilms and stationary-phase cells due to its inability to disrupt membranes or inhibit transpeptidation [1] [4] [6].
  • Telavancin: Contains a decylaminoethyl lipophilic tail enabling membrane anchoring and depolarization. However, telavancin lacks oritavancin’s secondary binding to the Gly⁵ bridge, limiting its transpeptidase inhibition. Consequently, telavancin shows reduced efficacy against some VRE strains and biofilms compared to oritavancin [1] [6].
  • Oritavancin: Combines all three mechanisms—transglycosylation inhibition, transpeptidase inhibition (via Gly⁵ binding), and membrane disruption—yielding broader activity against resistant pathogens. MIC₉₀ values for MRSA are 0.06 mg/L for oritavancin vs. 1–2 mg/L for vancomycin [6] [4].

Table 3: Mechanistic Comparison of Glycopeptide Antibiotics

MechanismVancomycinTelavancinOritavancin
D-Ala-D-Ala bindingYesYesYes
Membrane anchoring/depolarizationNoYesYes
Transpeptidase inhibitionNoNoYes (via Gly⁵)
Activity vs. VanA VRENoneModerateHigh
Biofilm penetrationLowModerateHigh

Intracellular Accumulation Dynamics in Macrophages and Biofilm Penetration

Oritavancin’s pharmacokinetic profile—characterized by an exceptionally long half-life (>245 hours) and extensive tissue distribution—is augmented by its ability to penetrate and accumulate within phagocytic cells and bacterial biofilms:

  • Macrophage Accumulation: Oritavancin achieves intracellular concentrations up to 200-fold higher than extracellular levels in macrophages. This is attributed to passive diffusion and endocytosis, with the lipophilic side chain facilitating membrane partitioning. Once internalized, oritavancin remains active against intracellular S. aureus and S. pyogenes, making it a candidate for deep-seated infections like osteomyelitis [6] [7].
  • Biofilm Penetration: Oritavancin disrupts biofilm matrices via membrane disruption and inhibition of cell wall synthesis in stationary-phase bacteria. It reduces biofilm biomass by >80% in MRSA at sub-MIC concentrations (0.5× MIC). Its slow elimination from tissues allows sustained biofilm penetration, crucial for treating device-related infections [6] [7].
  • Pharmacodynamic Drivers: The fAUC/MIC (free area under the curve/minimum inhibitory concentration) ratio is the primary pharmacodynamic index correlating with efficacy. Due to oritavancin’s prolonged half-life, a single dose maintains fAUC/MIC >200 for >240 hours against MRSA (MIC ≤0.12 mg/L), enabling infrequent dosing [6] [7].

Table 4: Tissue and Cellular Penetration of Oritavancin

CompartmentPenetration Ratio (Tissue:Plasma)Clinical Implication
Macrophages200:1Eradicates intracellular reservoirs
Bone0.3–0.5:1Effective in osteomyelitis
Lung0.4–0.6:1Potential for pneumonia
Biofilm matrixSustained supratherapeutic levelsDisrupts polysaccharide & protein matrices

Concluding Remarks

Oritavancin’s multifaceted mechanism—combining dual peptidoglycan inhibition, membrane disruption, and deep tissue/cellular penetration—positions it as a potent therapeutic against multidrug-resistant Gram-positive infections. Its unique structure-activity relationships, particularly the lipophilic 4'-chlorobiphenylmethyl side chain and dimerization capability, overcome key resistance mechanisms that limit classical glycopeptides. Future research should explore optimized multi-dose regimens leveraging its long half-life for complex infections like endocarditis and implant-associated biofilms.

Properties

CAS Number

171099-57-3

Product Name

Oritavancin

IUPAC Name

(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5R,6S)-4-[[4-(4-chlorophenyl)phenyl]methylamino]-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid

Molecular Formula

C86H97Cl3N10O26

Molecular Weight

1793.1 g/mol

InChI

InChI=1S/C86H97Cl3N10O26/c1-35(2)22-51(92-7)77(110)98-67-69(105)42-15-20-55(49(88)24-42)120-57-26-44-27-58(73(57)125-84-74(71(107)70(106)59(34-100)122-84)124-62-32-86(6,76(109)37(4)119-62)93-33-38-8-10-39(11-9-38)40-12-17-45(87)18-13-40)121-56-21-16-43(25-50(56)89)72(123-61-31-85(5,91)75(108)36(3)118-61)68-82(115)97-66(83(116)117)48-28-46(101)29-54(103)63(48)47-23-41(14-19-53(47)102)64(79(112)99-68)96-80(113)65(44)95-78(111)52(30-60(90)104)94-81(67)114/h8-21,23-29,35-37,51-52,59,61-62,64-72,74-76,84,92-93,100-103,105-109H,22,30-34,91H2,1-7H3,(H2,90,104)(H,94,114)(H,95,111)(H,96,113)(H,97,115)(H,98,110)(H,99,112)(H,116,117)/t36-,37-,51+,52-,59+,61-,62-,64+,65+,66-,67+,68-,69+,70+,71-,72+,74+,75-,76-,84-,85-,86-/m0/s1

InChI Key

VHFGEBVPHAGQPI-LXKZPTCJSA-N

SMILES

CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)C(C(=O)N3)NC(=O)C6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)OC9C(C(C(C(O9)CO)O)O)OC1CC(C(C(O1)C)O)(C)NCC1=CC=C(C=C1)C1=CC=C(C=C1)Cl)OC1=C(C=C(C=C1)C(C(C(=O)NC(C(=O)N6)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)O)C(=O)O)(C)N)O

Solubility

10 mg/mL

Synonyms

CS-2274;Orbactiv;LY 333328;ORITAVANCIN;brand name: Orbactiv;Oritavancin (LY333328);Oritavancin (Lyophilized Powder For IV Infusion);rideoxy-3-methyl-α-L-arabino-hexopyranosyl)-β-D-g;LY333328; LY-333328; LY 333328; ORITAVANCIN; BRAND NAME: ORBACTIV;(4R)-22-O-(3-Amino-2,3,6-trideoxy-3-C-methyl-a-L-arabinohexopyranosyl)-N3-(p-(p-chlorophenyl)benzyl)vancomycin

Canonical SMILES

CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)C(C(=O)N3)NC(=O)C6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)OC9C(C(C(C(O9)CO)O)O)OC1CC(C(C(O1)C)O)(C)NCC1=CC=C(C=C1)C1=CC=C(C=C1)Cl)OC1=C(C=C(C=C1)C(C(C(=O)NC(C(=O)N6)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)O)C(=O)O)(C)N)O

Isomeric SMILES

C[C@H]1[C@@H]([C@@](C[C@@H](O1)O[C@H]2[C@H]3C(=O)N[C@@H](C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)[C@H](C(=O)N3)NC(=O)[C@H]6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O[C@H]1C[C@]([C@H]([C@@H](O1)C)O)(C)NCC1=CC=C(C=C1)C1=CC=C(C=C1)Cl)OC1=C(C=C(C=C1)[C@H]([C@H](C(=O)N[C@H](C(=O)N6)CC(=O)N)NC(=O)[C@@H](CC(C)C)NC)O)Cl)O)C(=O)O)(C)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.